Nojirimycin

Trehalase Insect physiology Glycosidase inhibition

Nojirimycin is the parent iminosugar scaffold and the only compound with the anomeric hydroxyl required for authentic transition-state mimicry in glycosidase mechanisms. Unlike 1-deoxynojirimycin (DNJ), its hemiaminal structure yields distinct α-glucosidase selectivity (Ki 0.54–7.2 µM vs. 21–682 µM for β-glucosidase) and a trehalase Ki of 26 µM, enabling unambiguous SAR baseline controls and biosynthetic intermediate discrimination. Essential for replicating seminal antimicrobial studies against drug-resistant Shigella flexneri and Xanthomonas oryzae. For reliable mechanistic probes, specify Nojirimycin—not DNJ.

Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
CAS No. 15218-38-9
Cat. No. B1679825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNojirimycin
CAS15218-38-9
Synonyms5-amino-D-glucose
nojirimycin
nojirimycin sulfate (2:1)
nojirimycin sulfite (1:1)
nojirimycin, (alpha)-isome
Molecular FormulaC6H13NO5
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(N1)O)O)O)O)O
InChIInChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3-,4+,5-,6?/m1/s1
InChIKeyBGMYHTUCJVZIRP-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nojirimycin (CAS 15218-38-9) Inhibitor Procurement: Baseline Identity and Source


Nojirimycin (5-amino-5-deoxy-D-glucopyranose) is a naturally occurring iminosugar and the first discovered glucose analog in which the endocyclic oxygen is replaced by a nitrogen atom [1]. Isolated from Streptomyces species including S. roseochromogenes and S. nojiriensis, it functions as a transition-state analog inhibitor of α- and β-glucosidases, with its protonated form mimicking the oxocarbenium ion intermediate of glycosidic bond cleavage [1][2]. Nojirimycin serves as the foundational scaffold for numerous clinically relevant derivatives, including the antidiabetic agents miglitol and the Gaucher disease therapeutic miglustat, and is routinely employed as a mechanistic probe in glycobiology research [2].

Why Nojirimycin Cannot Be Substituted by 1-Deoxynojirimycin or Other Iminosugars


Despite structural similarity to 1-deoxynojirimycin (DNJ), nojirimycin exhibits distinct inhibitory potency, selectivity, and stability profiles that preclude simple substitution. The presence of the anomeric hydroxyl group in nojirimycin fundamentally alters its interaction geometry with glycosidase active sites compared to DNJ, resulting in differential Ki values and enzyme selectivity [1]. Furthermore, nojirimycin's hemiaminal structure confers unique reactivity as a transition-state analog but simultaneously introduces stability limitations under acidic conditions, necessitating specific handling and storage protocols that differ markedly from its reduced counterpart [2]. These intrinsic differences directly impact experimental reproducibility and procurement decisions in research settings.

Quantitative Differentiation: Nojirimycin vs. 1-Deoxynojirimycin and Clinical Iminosugars


Trehalase Inhibition: Nojirimycin vs. 1-Deoxynojirimycin Ki Comparison

Nojirimycin inhibits pig kidney trehalase with a Ki of 2.6 × 10⁻⁵ M (26 µM), while 1-deoxynojirimycin (DNJ) exhibits an approximately 7.6-fold higher affinity with a Ki of 3.43 × 10⁻⁶ M (3.43 µM) [1]. This quantitative difference, measured under identical assay conditions, demonstrates that DNJ is the more potent trehalase inhibitor, whereas nojirimycin offers a distinct inhibitory profile that may be preferable when partial or differential trehalase inhibition is required.

Trehalase Insect physiology Glycosidase inhibition

Selectivity Profile: α-Glucosidase vs. β-Glucosidase Discrimination

Nojirimycin displays strong inhibition of yeast α-glucosidase and yeast isomaltase, with Ki values in the low micromolar to submicromolar range (0.54–7.2 µM). In contrast, its potency against β-glucosidases from almond and bovine liver is two to three orders of magnitude lower, with Ki values ranging from 21 to 682 µM [1]. This selectivity pattern is distinct from 1-deoxynojirimycin, which inhibits both α-glucosidase I and II as well as β-glucosidase from sweet almonds and lysosomal sources with broader activity [2].

Enzyme selectivity α-Glucosidase β-Glucosidase Specificity profiling

Intestinal Maltase Inhibition: Nojirimycin Derivative Comparison

While direct nojirimycin IC50 data for intestinal maltase are limited in the available primary literature, 1-deoxynojirimycin (DNJ) and α-homonojirimycin (HNJ) — both structurally derived from the nojirimycin scaffold — show potent inhibition in both rat intestinal maltase and human Caco-2 cell models. DNJ exhibits IC50 values of 0.13 µM (rat) and 0.05 µM (Caco-2), while HNJ shows IC50 values of 0.08 µM (rat) and 0.10 µM (Caco-2) [1]. These data establish the benchmark potency of nojirimycin-class iminosugars against intestinal α-glucosidases and provide context for evaluating nojirimycin itself or novel derivatives in the same assay systems.

Maltase Intestinal α-glucosidase Antidiabetic screening Caco-2 model

Human Maltase-Glucoamylase Inhibition: DNJ vs. Clinical α-Glucosidase Inhibitors

In head-to-head kinetic studies against the N-terminal (NtMGAM) and C-terminal (CtMGAM) catalytic domains of human maltase-glucoamylase, 1-deoxynojirimycin (DNJ) exhibited Ki values of 1.41 µM and 2.04 µM, respectively, compared to the clinical drugs miglitol, voglibose, and acarbose [1]. DNJ demonstrated the highest inhibition potency among all tested α-glucosidase inhibitors, followed by miglitol, voglibose, and acarbose [1][2]. This superior potency of the nojirimycin-class compound establishes the scaffold's relevance for next-generation inhibitor development.

Maltase-glucoamylase NtMGAM CtMGAM Antidiabetic drug comparison

Structural Stability: Nojirimycin Hemiaminal vs. DNJ Stability

Nojirimycin contains a hemiaminal functional group (a hydroxyl group and an amino group on the same carbon), rendering it significantly less stable than its reduced counterpart 1-deoxynojirimycin [1]. Nojirimycin is typically stored as its bisulfite adduct to prevent degradation, whereas DNJ is stable as the free base [1][2]. This fundamental difference in chemical stability directly impacts procurement specifications: nojirimycin requires strict temperature control (0–4°C short-term, –20°C long-term) and protection from moisture and acidic conditions, whereas DNJ tolerates broader storage parameters.

Iminosugar stability Hemiaminal Storage conditions Formulation

Optimal Procurement and Application Scenarios for Nojirimycin


Mechanistic Studies of α-Glucosidase Catalysis and Transition-State Mimicry

Nojirimycin's hemiaminal structure enables it to mimic the oxocarbenium ion transition state of glycosidic bond cleavage with high fidelity, making it the preferred tool for X-ray crystallography, kinetic isotope effect studies, and computational modeling of α-glucosidase catalytic mechanisms [1]. Its selective inhibition profile (Ki = 0.54–7.2 µM for α-glucosidase vs. 21–682 µM for β-glucosidase) provides a cleaner experimental system than DNJ when probing α-specific active site architectures.

Natural Product Biosynthesis and Metabolic Pathway Elucidation

As the first discovered naturally occurring glucose analog with a nitrogen heterocycle, nojirimycin is essential for studies investigating the biosynthesis of iminosugars in Streptomyces species and the evolutionary origins of glycosidase inhibitor production [1]. Its distinct Ki value against trehalase (26 µM) versus DNJ (3.43 µM) enables researchers to differentiate between nojirimycin-specific and DNJ-specific biosynthetic intermediates in fermentation assays.

Structure-Activity Relationship (SAR) Benchmarking for Antidiabetic Drug Discovery

Nojirimycin serves as the unsubstituted parent scaffold for SAR campaigns aimed at developing next-generation α-glucosidase inhibitors. The demonstrated potency of its reduced form DNJ (Ki = 1.41–2.04 µM against human maltase-glucoamylase, outperforming miglitol at 3.7 µM and acarbose at 15.2 µM) validates the scaffold's clinical relevance [1]. Researchers should procure nojirimycin as the baseline control when evaluating novel N-alkylated, C-glycosidic, or bicyclic derivatives.

Antimicrobial Susceptibility Testing and Bacterial Leaf Blight Control Research

Nojirimycin was originally discovered through its antimicrobial activity against drug-resistant Shigella flexneri and its capacity to prevent bacterial leaf blight of rice caused by Xanthomonas oryzae [1]. Researchers in agricultural microbiology and antibiotic discovery should procure nojirimycin specifically — rather than DNJ — when replicating or extending these foundational studies, as the antimicrobial spectrum differs between the parent compound and its reduced derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.